molecular formula C9H12O3S B6260859 5-[(propylsulfanyl)methyl]furan-2-carboxylic acid CAS No. 102439-45-2

5-[(propylsulfanyl)methyl]furan-2-carboxylic acid

Cat. No.: B6260859
CAS No.: 102439-45-2
M. Wt: 200.3
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Description

5-[(propylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C10H14O3S It is a derivative of furan, a heterocyclic organic compound, and contains a propylsulfanyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(propylsulfanyl)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with a propylsulfanyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(propylsulfanyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(propylsulfanyl)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-[(propylsulfanyl)methyl]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propylsulfanyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the propylsulfanyl group, making it less hydrophobic.

    5-(methylsulfanyl)methyl]furan-2-carboxylic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, affecting its chemical properties and reactivity.

    5-[(ethylsulfanyl)methyl]furan-2-carboxylic acid: Contains an ethylsulfanyl group, which may alter its biological activity compared to the propylsulfanyl derivative.

Uniqueness

5-[(propylsulfanyl)methyl]furan-2-carboxylic acid is unique due to the presence of the propylsulfanyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

102439-45-2

Molecular Formula

C9H12O3S

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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